

An In-depth Technical Guide to the Characterization of C8H16N2O Isomers

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Compound of Interest

Compound Name: 3-(*N*-Acetyl-*N*-ethylamino)pyrrolidine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of compounds with the molecular formula C8H16N2O. It details experimental protocols for key analytical techniques, presents quantitative data for representative isomers, and visualizes relevant workflows and biological pathways.

Introduction to C8H16N2O Isomers

The molecular formula C8H16N2O encompasses a diverse range of structural isomers with varied functional groups and potential applications. These include, but are not limited to, acrylamide derivatives, substituted ureas, and cyclic compounds. The specific arrangement of atoms within these isomers dictates their physicochemical properties and biological activities. Acrylamide-containing isomers are of particular interest in materials science and drug development, often utilized in polymer synthesis and as covalent modifiers of biological targets. Urea-based isomers also present a rich field for investigation, with applications ranging from medicinal chemistry to agriculture.

This guide focuses on the detailed characterization of several representative C8H16N2O isomers, providing the necessary data and methodologies for their identification and further study.

Physicochemical and Spectroscopic Data of Representative C₈H₁₆N₂O Isomers

The following tables summarize key quantitative data for prominent isomers of C₈H₁₆N₂O, facilitating easy comparison of their properties.

Table 1: Physical and Chemical Properties of C₈H₁₆N₂O Isomers

Property	N,N-Dimethylaminopropyl acrylamide[1]	N-(2-(dimethylamino)ethyl)methacrylamide	1,3-Di-tert-butylurea[2]
CAS Number	3845-76-9[1]	13081-44-2	5336-24-3
Molecular Weight (g/mol)	156.23[1]	156.23	172.27
Physical State	Liquid	-	Solid[2]
Boiling Point (°C)	134 °C at 2 mmHg	-	-
Density (g/mL)	0.94 at 25 °C	-	0.9021
Refractive Index	1.479 at 20 °C	-	-
Water Solubility	Completely soluble	-	Very limited[2]

Table 2: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Isomer	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
N,N-Dimethylaminopropyl acrylamide	6.28	dd	1H	=CH ₂ (trans to C=O)
6.10	dd	1H	-CH= (vinyl)	
5.62	dd	1H	=CH ₂ (cis to C=O)	
3.35	q	2H	-NH-CH ₂ -	
2.35	t	2H	-CH ₂ -N(CH ₃) ₂	
2.22	s	6H	-N(CH ₃) ₂	
1.70	p	2H	-CH ₂ -CH ₂ -CH ₂ -	
N-(2-(dimethylamino)ethyl)methacrylamide	6.70	br s	1H	-NH-
5.65	s	1H	=CH ₂ (cis to CH ₃)	
5.30	s	1H	=CH ₂ (trans to CH ₃)	
3.40	q	2H	-NH-CH ₂ -	
2.48	t	2H	-CH ₂ -N(CH ₃) ₂	
2.25	s	6H	-N(CH ₃) ₂	
1.95	s	3H	-C(=C)-CH ₃	

Table 3: ^{13}C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Isomer	Chemical Shift (δ) ppm	Assignment
N,N-Dimethylaminopropyl acrylamide	165.8	C=O
131.1	-CH=	
125.9	=CH ₂	
57.2	-CH ₂ -N(CH ₃) ₂	
45.3	-N(CH ₃) ₂	
37.8	-NH-CH ₂ -	
27.0	-CH ₂ -CH ₂ -CH ₂ -	
N-(2-(dimethylamino)ethyl)methacrylamide	168.5	C=O
140.2	-C(=C)-	
119.0	=CH ₂	
58.0	-CH ₂ -N(CH ₃) ₂	
45.4	-N(CH ₃) ₂	
37.5	-NH-CH ₂ -	
18.6	-C(=C)-CH ₃	

Table 4: FT-IR Spectroscopic Data (Liquid Film/KBr Pellet)

Isomer	Wavenumber (cm ⁻¹)	Assignment
N,N-Dimethylaminopropyl acrylamide	3290 (br)	N-H stretch
3080, 3030	=C-H stretch	
2940, 2860, 2820, 2770	C-H stretch (aliphatic)	
1655 (s)	C=O stretch (Amide I)	
1625 (m)	C=C stretch	
1550 (s)	N-H bend (Amide II)	
985, 960	=C-H bend (out-of-plane)	
N-(2-(dimethylamino)ethyl)methacrylamide	3300 (br)	N-H stretch
3100	=C-H stretch	
2950, 2865, 2825, 2775	C-H stretch (aliphatic)	
1660 (s)	C=O stretch (Amide I)	
1630 (m)	C=C stretch	
1540 (s)	N-H bend (Amide II)	
940	=C-H bend (out-of-plane)	

Table 5: Mass Spectrometry Data (Electron Ionization)

Isomer	Key Fragments (m/z) and Relative Intensities
N,N-Dimethylaminopropyl acrylamide	156 [M] ⁺ , 112, 98, 85, 71, 58 (base peak)
N-(2-(dimethylamino)ethyl)methacrylamide	156 [M] ⁺ , 112, 98, 85, 71, 58 (base peak)

Experimental Protocols

Detailed methodologies for the key characterization techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

- Sample Preparation: Dissolve 5-10 mg of the purified C₈H₁₆N₂O isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton NMR spectrum using a 400 MHz or higher field spectrometer.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
 - Process the data with Fourier transformation, phase correction, and baseline correction.
 - Integrate the signals to determine the relative number of protons.
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional carbon NMR spectrum, typically with proton decoupling.
 - A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ¹³C.
 - DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.
- 2D NMR (Optional but Recommended):
 - For unambiguous structure elucidation, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear

Single Quantum Coherence) to correlate directly bonded protons and carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

- Sample Preparation:
 - Liquid Samples: Place a small drop of the neat liquid between two KBr or NaCl salt plates to create a thin film.
 - Solid Samples: Prepare a KBr pellet by grinding 1-2 mg of the solid sample with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk using a hydraulic press. Alternatively, a Nujol mull can be prepared.
- Spectrum Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the prepared sample in the spectrometer's sample holder.
 - Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Analysis:
 - Identify the characteristic absorption bands corresponding to different functional groups (e.g., C=O, N-H, C=C, C-N).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. For

less volatile or thermally labile compounds, direct infusion with Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) may be used.

- Ionization:
 - Electron Ionization (EI): The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation. This is useful for structural elucidation.
 - Electrospray Ionization (ESI): A soft ionization technique that produces protonated or deprotonated molecular ions with minimal fragmentation, ideal for accurate molecular weight determination.
- Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection and Data Analysis: The detector records the abundance of each ion, generating a mass spectrum. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

Synthesis Protocols

The following are general protocols for the synthesis of acrylamide and urea derivatives.

Synthesis of N-substituted Acrylamides

A common method for synthesizing N-substituted acrylamides is the reaction of an amine with acryloyl chloride.

Protocol:

- Dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous solvent like dichloromethane (DCM) under an inert atmosphere.
- Cool the mixture to 0 °C in an ice bath.
- Add acryloyl chloride (1.1 equivalents) dropwise to the cooled solution.

- Allow the reaction to warm to room temperature and stir for 2-4 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Synthesis of Substituted Ureas

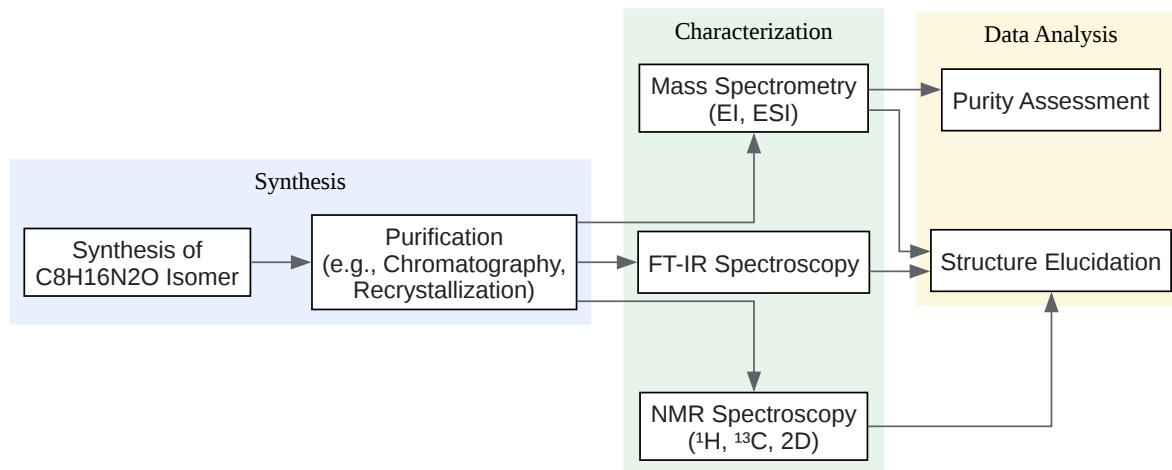
Substituted ureas can be synthesized by reacting an isocyanate with an amine.

Protocol:

- Dissolve the amine (1.0 equivalent) in a suitable solvent such as tetrahydrofuran (THF).
- Add the isocyanate (1.0 equivalent) dropwise to the amine solution at room temperature. The reaction is often exothermic.
- Stir the reaction mixture for 1-3 hours.
- If a precipitate forms, collect the product by filtration. If no precipitate forms, remove the solvent under reduced pressure.
- Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure urea derivative.

Visualization of Workflows and Pathways

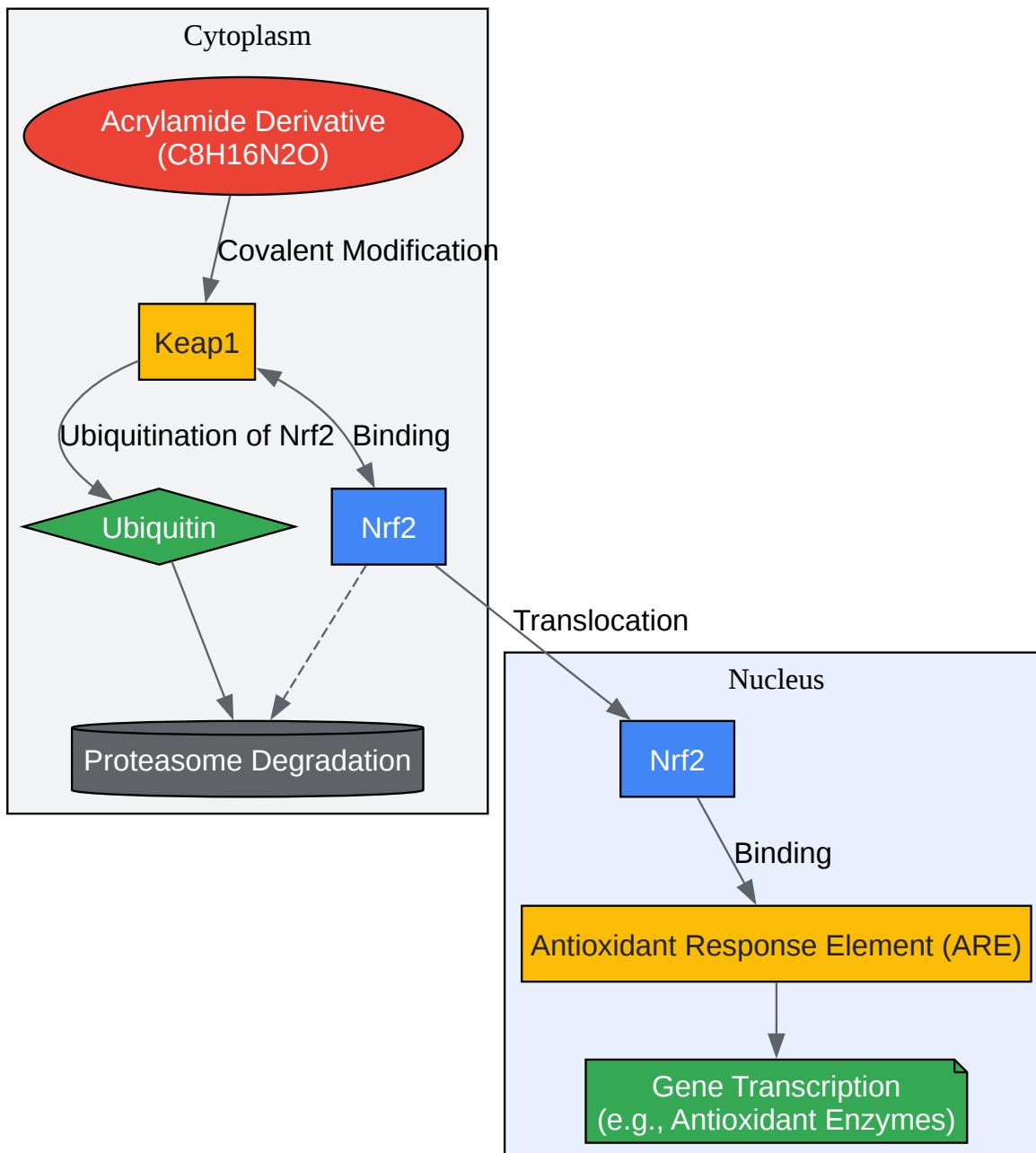
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for compound characterization and a relevant biological signaling pathway.



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Caption: A generalized experimental workflow for the synthesis and characterization of organic compounds.

Acrylamide derivatives are known to interact with various biological pathways, often through covalent modification of cysteine residues in proteins. One such pathway involves the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) and its repressor Keap1 (Kelch-like ECH-associated protein 1). Electrophilic compounds like acrylamides can react with cysteine residues on Keap1, leading to the release and activation of Nrf2.[\[3\]](#)[\[4\]](#)[\[5\]](#)



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Caption: The Keap1-Nrf2 signaling pathway and its modulation by electrophilic acrylamide derivatives.

Conclusion

The comprehensive characterization of C8H16N2O isomers requires a multi-faceted analytical approach. This guide has provided detailed experimental protocols for NMR, FT-IR, and mass spectrometry, along with tabulated spectroscopic and physical data for representative isomers. The inclusion of synthetic methodologies and visualization of a key biological pathway offers a robust framework for researchers in drug discovery and materials science. The data and protocols presented herein should facilitate the unambiguous identification of known C8H16N2O isomers and provide a solid foundation for the characterization of novel compounds with this molecular formula.

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